Boc-His(Trt)-Aib-OH

Descripción general

Descripción

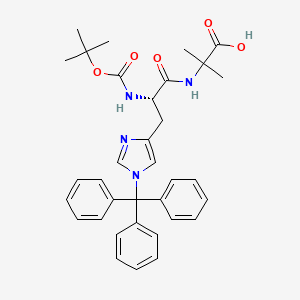

Boc-His(Trt)-Aib-OH is a complex organic compound with a specific stereochemistry. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, a trityl-protected imidazole ring, and a methylpropanoic acid moiety. This compound is often used in peptide synthesis and as an intermediate in the preparation of more complex molecules.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Boc-His(Trt)-Aib-OH typically involves multiple steps:

Protection of the imidazole ring: The imidazole ring is protected using a trityl group to prevent unwanted reactions during subsequent steps.

Formation of the Boc-protected amino acid: The amino acid is protected with a tert-butoxycarbonyl group to safeguard the amine functionality.

Coupling reaction: The protected amino acid is coupled with the trityl-protected imidazole derivative under specific conditions, often using coupling reagents like EDCI or DCC in the presence of a base such as DIPEA.

Deprotection: The final step involves the removal of the protecting groups under acidic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated synthesis equipment and stringent quality control measures.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the imidazole ring, leading to the formation of various oxidized derivatives.

Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or other reduced forms.

Substitution: The compound can participate in nucleophilic substitution reactions, especially at the Boc-protected amine site.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are frequently used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield imidazole N-oxides, while reduction can produce alcohol derivatives.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

- Molecular Formula : C34H38N4O5

- Molecular Weight : 582.7 g/mol

- Structure : The compound features a tert-butoxycarbonyl (Boc) group protecting the amino group of histidine, a trityl (Trt) group protecting the imidazole side chain, and an α-methylalanine (Aib) moiety, which contributes to its stability and reactivity in peptide synthesis .

Synthesis and Reaction Mechanisms

This compound is synthesized through several steps involving the protection of functional groups and subsequent coupling reactions. The synthesis typically involves:

- Protection of Histidine : The amino and imidazole groups of histidine are protected using Boc and Trt groups, respectively.

- Coupling Reactions : This compound can be coupled with various amino acids using coupling reagents such as HATU or TBTU, facilitating the formation of complex peptide structures .

Applications in Peptide Synthesis

- Peptide Drug Development : this compound is utilized as an intermediate in the synthesis of peptide-based drugs. Its incorporation into peptide sequences enhances biological activity and specificity. For instance, it has been used in synthesizing glucagon-like peptide-1 (GLP-1) analogs, which are significant in diabetes treatment .

- Structure-Activity Relationship Studies : The compound aids in exploring the structure-activity relationships of various peptide derivatives. Researchers utilize this compound to modify peptides systematically and evaluate their biological activities against specific targets, such as dipeptidyl peptidases .

- Cyclic Peptide Formation : this compound can undergo intramolecular cyclization reactions to form cyclic amides, which are often more stable and exhibit enhanced pharmacological properties compared to their linear counterparts .

Synthesis of GLP-1 Analogues

In a study focused on developing GLP-1 analogs for diabetes management, this compound was employed to couple with other amino acids using HATU as a coupling reagent. This method demonstrated improved yields and purity of the resulting peptides compared to traditional methods .

Inhibitors for Dipeptidyl Peptidases

Research involving this compound highlighted its role in synthesizing selective inhibitors for dipeptidyl peptidases. The study emphasized how modifications at the histidine position influenced the inhibitory activity, showcasing the importance of this compound in drug design .

Mecanismo De Acción

The mechanism of action of Boc-His(Trt)-Aib-OH involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The Boc and trityl protecting groups play a crucial role in ensuring the compound’s stability and reactivity during these interactions.

Comparación Con Compuestos Similares

Similar Compounds

tert-Butyl carbamate: Similar in having a Boc protecting group.

Trityl-protected imidazole: Shares the trityl protection on the imidazole ring.

N-Boc-hydroxylamine: Another compound with a Boc protecting group.

Uniqueness

What sets Boc-His(Trt)-Aib-OH apart is its combination of protecting groups and its specific stereochemistry. This unique structure allows for selective reactions and interactions, making it a valuable compound in various fields of research and industry.

Actividad Biológica

Boc-His(Trt)-Aib-OH is a synthetic derivative of histidine that plays a significant role in peptide synthesis and biological activity. This compound features a tert-butyloxycarbonyl (Boc) group protecting the amino group and a trityl (Trt) group protecting the imidazole side chain of histidine, allowing for selective reactions during peptide assembly. Its unique structure makes it an essential intermediate in synthesizing biologically active peptides, which can have various therapeutic applications.

- Molecular Formula : C34H38N4O5

- Molecular Weight : 582.69 g/mol

- CAS Number : 2061897-68-3

- Structure : The compound's structure facilitates specific interactions with target proteins, enhancing its potential as a drug candidate.

Synthesis and Application

The synthesis of this compound typically involves multi-step processes that include the coupling of protected amino acids. For instance, one common method involves dissolving precursors in methanol and utilizing potassium hydroxide for extraction and isolation. This compound is primarily used in:

- Peptide synthesis where it serves as a building block.

- Interaction studies to explore its role in modulating biological pathways.

Biological Activity

This compound has shown promise in various biological activities, particularly in antimicrobial and anticancer research. The following sections delve into specific findings related to its biological effects.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of peptides synthesized using this compound. For example, derivatives of α-MSH (melanocyte-stimulating hormone) that incorporate similar structural motifs exhibit broad-spectrum activity against Candida species and various bacteria, suggesting that compounds with histidine derivatives can enhance antimicrobial efficacy due to their conformational rigidity and ability to form helical structures .

Anticancer Properties

Research indicates that peptides incorporating this compound may also possess anticancer properties. The ability of these peptides to interact selectively with cancer cell receptors can lead to apoptosis or inhibit tumor growth. Studies are ongoing to evaluate the specific mechanisms through which these peptides exert their effects on cancer cells.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is helpful to compare it with other related compounds commonly used in peptide synthesis:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Boc-His(Trt)-OH | C30H31N3O4 | Standard histidine derivative for general synthesis |

| Boc-Ala-OH | C11H15N3O3 | Simple alanine derivative widely used in peptides |

| Boc-Leu-OH | C14H25N3O3 | Leucine derivative known for hydrophobic interactions |

| Fmoc-His(Trt)-OH | C30H31N3O4 | Alternative protecting group (Fmoc) for histidine |

This compound stands out due to its combination of protective groups that facilitate selective reactions while maintaining stability during synthesis processes .

Study 1: Peptide Synthesis Efficiency

In a comparative study on peptide synthesis efficiency, this compound was utilized alongside other protected amino acids. The results indicated that peptides synthesized with this compound achieved high yields (up to 97%) with minimal by-products, demonstrating its effectiveness as a building block in complex peptide structures .

Study 2: Antimicrobial Efficacy

Another study focused on the antimicrobial activity of synthetic peptides derived from this compound. These peptides were tested against various strains of bacteria and fungi, showing significant inhibition zones compared to controls, thereby indicating their potential as therapeutic agents against infections .

Propiedades

IUPAC Name |

2-methyl-2-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(1-tritylimidazol-4-yl)propanoyl]amino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H38N4O5/c1-32(2,3)43-31(42)36-28(29(39)37-33(4,5)30(40)41)21-27-22-38(23-35-27)34(24-15-9-6-10-16-24,25-17-11-7-12-18-25)26-19-13-8-14-20-26/h6-20,22-23,28H,21H2,1-5H3,(H,36,42)(H,37,39)(H,40,41)/t28-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POZCMPSLNOUKQN-NDEPHWFRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CN(C=N1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)C(=O)NC(C)(C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC1=CN(C=N1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)C(=O)NC(C)(C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H38N4O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

582.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.